N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide
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Description
“N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide” is a compound that contains a benzoxazole ring, which is a bicyclic planar molecule . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz). The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .Chemical Reactions Analysis
The synthesis of benzoxazole derivatives involves various chemical reactions. These reactions are carried out under different conditions and with different catalysts .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 85–87°C . The molecular weight of the compound is 202.62 .Safety And Hazards
Future Directions
The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, the future directions of “N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide” could involve further exploration of its potential biological activities and applications in medicinal, pharmaceutical, and industrial areas.
properties
IUPAC Name |
N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c1-2-3-12(16)14-7-10-9-6-8(13)4-5-11(9)17-15-10/h4-6H,7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEICSDSVOBBGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NOC2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide |
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